molecular formula C10H16N5O13P3 B1436494 2'-Deoxyguanosine-5'-triphosphate CAS No. 2564-35-4

2'-Deoxyguanosine-5'-triphosphate

Cat. No. B1436494
CAS RN: 2564-35-4
M. Wt: 507.18 g/mol
InChI Key: HAAZLUGHYHWQIW-KVQBGUIXSA-N
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Description

2’-Deoxyguanosine-5’-triphosphate (dGTP) is a guanine nucleotide made of a guanine nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar linked to a chain of three phosphate residues . It is used by cells for the synthesis of DNA with the help of DNA polymerase .


Synthesis Analysis

The synthesis of dGTP involves the use of E. coli BL21 (DE3) cells harboring plasmids . The cells are cultivated at 37 °C in 1 L LB (Luria-Bertani) medium containing 50 mg/L kanamycin and 50 mg/L streptomycin .


Molecular Structure Analysis

The molecular formula of dGTP is C10H16N5O13P3 . It has an average mass of 507.181 Da and a monoisotopic mass of 506.995758 Da .


Chemical Reactions Analysis

dGTP is used in many molecular biology applications such as DNA sequencing, PCR, and other DNA polymerase-based DNA synthesis and repair techniques . It is also used in vivo for the synthesis of DNA via DNA polymerases .


Physical And Chemical Properties Analysis

dGTP is a purine nucleoside triphosphate used in many molecular biology applications such as DNA sequencing, PCR, and other DNA polymerase-based DNA synthesis and repair techniques . It has a molecular weight of 573.13 .

Scientific Research Applications

  • DNA Synthesis and Mutagenesis : dGTP is crucial in DNA synthesis and replication processes. It can be incorporated into DNA by DNA polymerases, as demonstrated in studies involving different forms of dGTP, such as 2'-deoxyoxanosine 5'-triphosphate (dOTP) and its mutagenic properties (Suzuki et al., 1998). Additionally, DNA polymerase alpha from calf thymus utilizes beta-2'-deoxy-6-thioguanosine 5'-triphosphate, a variant of dGTP, efficiently as a substrate for DNA synthesis (Yoshida et al., 1979).

  • Study of DNA Lesions and Repair Mechanisms : Research has been conducted on novel DNA lesions produced from dGTP, such as 2'-deoxyoxanosine (dOxo), and their impact on DNA replication and mutagenesis. These studies help understand DNA repair mechanisms and the role of different nucleotides in mutagenesis (Suzuki et al., 1998).

  • Enzymatic Studies and Protein Interaction : dGTP interacts with various proteins and enzymes, such as DNA polymerases and G proteins. This interaction is crucial for understanding the molecular mechanisms of these proteins. The study of (difluoromethylene)phosphates of guanine nucleosides explores this interaction (Arabshahi et al., 1990).

  • Oxidative Damage and Cellular Protection : dGTP is involved in oxidative damage and cellular protection mechanisms. For instance, 8-oxo-dGTP, an oxidatively modified form of dGTP, can cause mutations if incorporated into DNA, but cells have mechanisms like 8-oxo-dGTPase to prevent this (Bialkowski & Kasprzak, 1998).

  • Electrochemical Studies : The electrochemical oxidation of dGTP has been studied using ionic liquid modified carbon paste microelectrodes. This research contributes to understanding the electrochemical properties of nucleotides (Gao et al., 2011).

  • Antiviral Research : Although not directly involving dGTP, related compounds like 2'-nor-2'-deoxyguanosine have been studied for their antiviral properties, providing insights into the role of nucleotide analogs in antiviral therapies (Germershausen et al., 1983).

  • Carcinogenesis Studies : The role of modified dGTP derivatives in carcinogenesis has been explored, helping understand the molecular basis of chemical carcinogenesis (Höfler et al., 2015).

  • Biotechnology Applications : The synthesis and properties of various modified forms of dGTP, such as O6-methyldeoxyguanylic acid, have been studied for their potential in biotechnological applications, including in DNA polymerase reactions (Mehta & Ludlum, 1978).

Safety And Hazards

dGTP should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

dGTP is a crucial component in many molecular biology applications, and its future directions are likely to continue in this field. It is used in DNA sequencing, PCR, and other DNA polymerase-based DNA synthesis and repair techniques .

properties

IUPAC Name

[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAZLUGHYHWQIW-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948499
Record name 2′-Deoxyguanosine 5′-triphosphate
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Molecular Weight

507.18 g/mol
Source PubChem
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Physical Description

Trisodium salt dihydrate: White solid; [Fisher Scientific MSDS], Solid
Record name Deoxyguanosine triphosphate
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Product Name

2'-Deoxyguanosine-5'-triphosphate

CAS RN

2564-35-4, 93919-41-6
Record name dGTP
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Record name Deoxyguanosine triphosphate
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Record name 2'-Deoxyguanosine-5'-Triphosphate
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Record name 2'-deoxyguanosine 5'-(tetrahydrogen triphosphate)
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Record name dGTP
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,670
Citations
M Hori, K Satou, H Harashima, H Kamiya - Free Radical Biology and …, 2010 - Elsevier
… 8-Hydroxy-2′-deoxyguanosine 5′-triphosphate (8-OH-dGTP; 7,8-dihydro-8-oxo-2′-deoxyguanosine 5′-triphosphate) is the major oxidation product of dGTP in in vitro oxidation …
Number of citations: 72 www.sciencedirect.com
H Hayakawa, A Taketomi, K Sakumi, M Kuwano… - Biochemistry, 1995 - ACS Publications
Revised Manuscript Received October 19, 1994® abstract: 8-Oxo-7, 8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-oxo-dGTP) is a potent mutagenic substrate for DNA synthesis. The …
Number of citations: 184 pubs.acs.org
JE Reardon - Journal of Biological Chemistry, 1989 - Elsevier
The ability of herpes simplex virus type 1 (HSV-1) DNA polymerase, HeLa polymerase α, and HeLa polymerase β to utilize several dGTP analogues has been investigated using a …
Number of citations: 148 www.sciencedirect.com
K Bialkowski, KS Kasprzak - Nucleic acids research, 1998 - academic.oup.com
8-Oxo–2′-deoxyguanosine 5′-triphosphate (8-oxo-dGTP) is a product of oxidative modification of dGTP, that can be misincorporated into DNA, causing AT->CG mutations. Cells are …
Number of citations: 96 academic.oup.com
TM Fletcher, BE Cathers, KS Ravikumar, BM Mamiya… - Bioorganic …, 2001 - Elsevier
… , D-carbocyclic-2-deoxyguanosine 5-triphosphate has been … of 7-deaza-2-deoxyguanosine 5-triphosphate (7-deaza-dGTP… Recently, 6-thio-2deoxyguanosine 5-triphosphate has been …
Number of citations: 86 www.sciencedirect.com
K Satou, H Kasai, C Masutani, F Hanaoka… - Biochemistry, 2007 - ACS Publications
… Oxidized dGTP and dATP, 8-hydroxy-2‘-deoxyguanosine 5‘-triphosphate (8-OH-dGTP) and 2-hydroxy-2‘-deoxyadenosine 5‘-triphosphate (2-OH-dATP), were used in this study. The …
Number of citations: 13 pubs.acs.org
X Zhang, S Liu, K Jiao, H Gao, Y Shi - Analyst, 2008 - pubs.rsc.org
… A dramatic enhancement of the anodic peak current (i pa ) and a visible decrease of overpotential towards free 2′-deoxyguanosine 5′-triphosphate (dGTP) could be realized on a …
Number of citations: 28 pubs.rsc.org
KW Porter, J Tomasz, F Huang, A Sood, BR Shaw - Biochemistry, 1995 - ACS Publications
… Nevertheless, we know of no other instance of a 2'-deoxyguanosine 5'triphosphate analog that is incorporated into DNA more efficiently than the normal dGTP substrate. The efficiency …
Number of citations: 23 pubs.acs.org
X Zhang, K Qu, Q Li, Z Cui, J Zhao, X Sun - Electroanalysis, 2011 - Wiley Online Library
We describe here a novel strategy for recording the reaction process of loop‐mediated isothermal amplification (LAMP) by monitoring the voltammetric response of 2′‐…
K Yoshimura, T Ogawa, Y Ueda… - Plant and Cell …, 2007 - academic.oup.com
Cellular DNA, RNA and their precursor nucleotides are at high risk of being oxidized by reactive oxygen species. An oxidized base, 8-oxo-7,8-dihydro-2′-(deoxy)guanosine, can pair …
Number of citations: 60 academic.oup.com

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